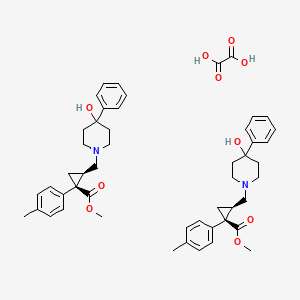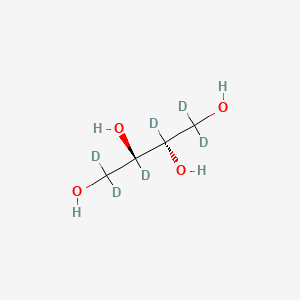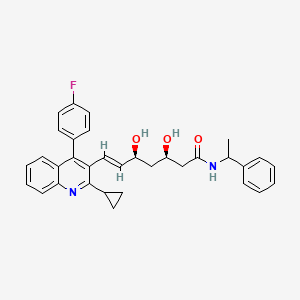
Pitavastatin 1-Phenylethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pitavastatin 1-Phenylethylamide is a derivative of pitavastatin, a member of the statin class of medications. Statins are widely used for their cholesterol-lowering effects, primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis. This compound retains the core structure of pitavastatin but is modified with a 1-phenylethylamide group, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pitavastatin 1-Phenylethylamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pitavastatin.
Amidation Reaction: Pitavastatin is reacted with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Pitavastatin 1-Phenylethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Pitavastatin 1-Phenylethylamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacokinetics and pharmacodynamics of statins.
Biology: Investigated for its potential effects on cellular cholesterol metabolism and its role in modulating lipid levels.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Pitavastatin 1-Phenylethylamide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The reduction in cholesterol synthesis results in lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, the compound may have pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to its cardiovascular benefits.
類似化合物との比較
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Pravastatin
Comparison:
- Pharmacokinetics: Pitavastatin 1-Phenylethylamide may have different absorption, distribution, metabolism, and excretion profiles compared to other statins due to the presence of the 1-phenylethylamide group.
- Pharmacodynamics: The modification may enhance or reduce the potency of the compound in inhibiting hydroxymethylglutaryl-coenzyme A reductase.
- Side Effects: The structural differences may result in a different side effect profile, potentially reducing muscle-related side effects commonly associated with statins.
This compound stands out due to its unique structural modification, which may offer advantages in terms of efficacy and safety over other statins.
特性
分子式 |
C33H33FN2O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide |
InChI |
InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21?,26-,27-/m1/s1 |
InChIキー |
JLGWZLJSEGANJP-YHFSXESRSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


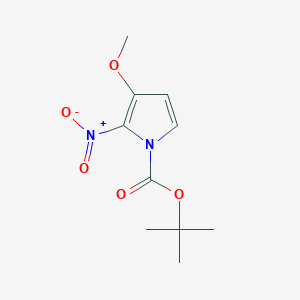
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
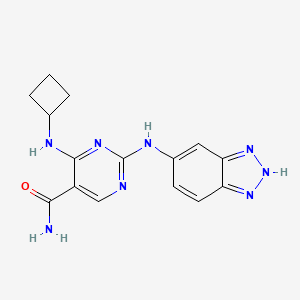
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
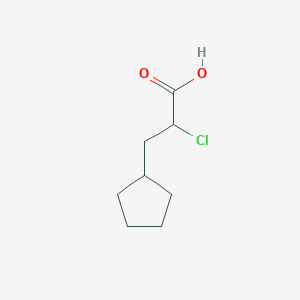
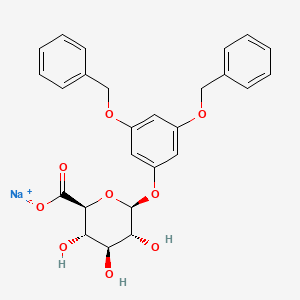

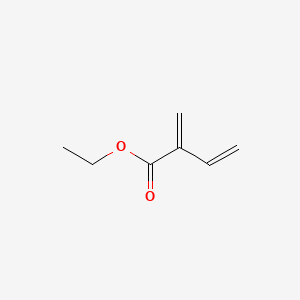
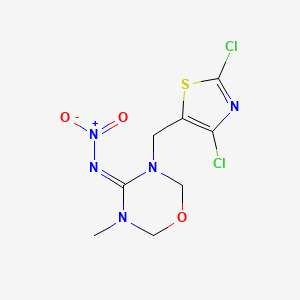
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
